molecular formula C4H6ClN3O B1455554 3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole CAS No. 1330756-15-4

3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole

Cat. No. B1455554
CAS RN: 1330756-15-4
M. Wt: 147.56 g/mol
InChI Key: ZTXBGXNZVCSVJG-UHFFFAOYSA-N
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Description

“3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” is a chemical compound with the empirical formula C4H6ClN3O . It belongs to the class of halogenated heterocycles .


Molecular Structure Analysis

The molecular weight of “3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” is 147.56 . The SMILES string representation of its structure is COc1nc(Cl)nn1C .


Physical And Chemical Properties Analysis

“3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Pharmaceutical Drug Development

The 1,2,4-triazole moiety is a common scaffold in medicinal chemistry due to its mimicry of the peptide bond and ability to engage in hydrogen bonding. “3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” can serve as a precursor or intermediate in the synthesis of various pharmaceuticals. It can contribute to the development of new drugs with potential antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Agrochemical Research

In agrochemistry, triazole derivatives are known for their role in plant growth regulation and as fungicides. The subject compound could be investigated for its efficacy in protecting crops from fungal pathogens or in modulating plant growth to improve yield .

Material Science

In material science, triazole derivatives can be incorporated into polymers or coatings to impart specific properties such as thermal stability or resistance to degradation. The compound may be explored for its potential to enhance the properties of materials used in various industries .

Organocatalysis

Triazoles are known to act as ligands in catalytic systems. “3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” could be utilized in the development of new organocatalysts that can facilitate a variety of chemical reactions, potentially leading to more efficient and environmentally friendly processes .

Therapeutic Applications

The triazole ring system is present in many therapeutic agents. This compound could be part of the synthesis pathway for drugs like antifungals (itraconazole, posaconazole) or antivirals (ribavirin), expanding the arsenal of available treatments for various diseases .

Biochemical Research

As a heterocyclic compound, “3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” can be used in biochemical research to study enzyme inhibition or receptor binding, providing insights into biological processes and aiding in the discovery of new therapeutic targets .

Safety and Hazards

The compound is classified under Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It has hazard statements H302 - H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

3-chloro-5-methoxy-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O/c1-8-4(9-2)6-3(5)7-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXBGXNZVCSVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241542
Record name 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole

CAS RN

1330756-15-4
Record name 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330756-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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